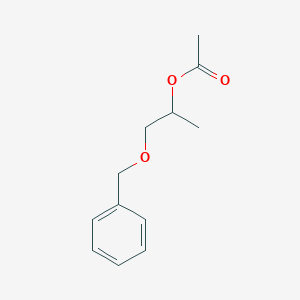

1-(Benzyloxy)propan-2-yl acetate

Description

Properties

CAS No. |

13953-78-1 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-phenylmethoxypropan-2-yl acetate |

InChI |

InChI=1S/C12H16O3/c1-10(15-11(2)13)8-14-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

GQUKDKQTBYGADS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(benzyloxy)propan-2-yl acetate, differing primarily in substituents and functional groups:

Table 1: Key Structural Features of Comparative Compounds

Key Observations :

The benzylphenoxy group in 1-(2-benzylphenoxy)-2-propanol adds aromaticity but replaces the acetate with a hydroxyl group, increasing polarity .

Ester Group Variations: The phenylacetate ester (C₂₁H₂₆O₃) is bulkier and more hydrophobic than the acetate in the target compound, likely slowing hydrolysis rates and enhancing lipid membrane permeability . The alcohol in 1-(2-benzylphenoxy)-2-propanol lacks ester functionality, making it more reactive in nucleophilic substitutions (e.g., tosylation) but less stable under acidic conditions .

Physical and Chemical Properties (Inferred)

Table 2: Hypothetical Property Comparison

| Property | This compound | 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate | 1-(2-Benzylphenoxy)-2-propanol |

|---|---|---|---|

| Boiling Point | Moderate (est. 200–250°C) | High (>300°C, due to larger size) | Moderate (180–220°C) |

| Solubility | Low in water, high in organics | Very low in water | Moderate in polar solvents |

| Hydrolytic Stability | Stable under neutral conditions | Highly stable (bulky ester) | Unstable (prone to oxidation) |

Rationale :

- The acetate ester in the target compound balances hydrolytic stability and reactivity, whereas the phenylacetate (C₂₁H₂₆O₃) resists hydrolysis due to steric and electronic effects .

- The alcohol in 1-(2-benzylphenoxy)-2-propanol is prone to oxidation or esterification, limiting its utility in prolonged applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-(Benzyloxy)propan-2-yl acetate to achieve high stereochemical purity?

- Methodology : Utilize a stereoselective intramolecular cyclization approach. Dissolve the precursor ketone in tetrahydrofuran (THF) at 40°C, and slowly add lithium tert-butoxide (0.5 M in THF) to induce cyclization. Quench the reaction with saturated NHCl, extract with ethyl acetate, dry over MgSO, and purify via flash chromatography (cyclohexane/ethyl acetate gradient). This yields the desired lactone derivative with 72% efficiency and confirmed stereochemistry via H NMR .

Q. How should this compound be stored to prevent degradation?

- Methodology : Store in airtight containers under inert atmosphere (e.g., nitrogen) to avoid moisture absorption and oxidation. Use desiccants and monitor for hydrolysis byproducts via periodic NMR or HPLC analysis. For handling, wear EN 374-certified gloves and conduct reactions in well-ventilated fume hoods to minimize exposure .

Q. What analytical techniques confirm the structural identity of this compound?

- Methodology :

- NMR Spectroscopy : H NMR (300 MHz, CDCl) identifies key protons (e.g., benzyloxy aromatic resonances at δ 7.26–7.37, acetate methyl at δ 2.05–2.15) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass: 248.28 g/mol) .

- Infrared (IR) Spectroscopy : Detect ester carbonyl (C=O) stretching at ~1740 cm .

Advanced Research Questions

Q. How does the benzyloxy group influence reactivity in nucleophilic substitution or deprotection reactions?

- Methodology : The benzyloxy group acts as a protective moiety for hydroxyl groups. Deprotection can be achieved via catalytic hydrogenation (H, Pd/C) or acidic conditions (e.g., HCl/MeOH). Its steric bulk may slow SN reactions but favors elimination in strongly basic environments. Compare reaction rates using kinetic studies with/without benzyloxy substitution .

Q. What strategies resolve racemic mixtures of this compound during synthesis?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

- Stereoselective Synthesis : Design precursors with chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to direct asymmetric cyclization .

Q. How can kinetic studies quantify hydrolysis rates of this compound under varying pH?

- Methodology :

- Experimental Design : Prepare buffer solutions (pH 2–12), incubate the compound at 25–60°C, and sample at intervals.

- Analysis : Monitor acetate release via HPLC (C18 column, acetonitrile/water mobile phase) or track ester degradation by H NMR peak integration. Calculate rate constants (k) and half-life (t) using first-order kinetics .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., esterases) or receptors. Validate with experimental IC values from inhibition assays.

- QSAR Modeling : Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on bioactivity using Hammett constants and multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.